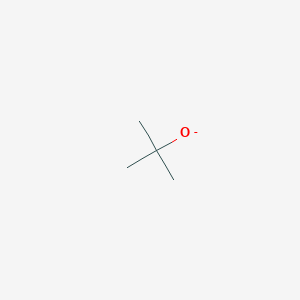

2-Methylpropan-2-olate

Description

The 2-Methylpropan-2-olate Anion as a Fundamental Species in Alkoxide Chemistry

The this compound anion, systematically known as tert-butoxide, is the conjugate base of 2-methylpropan-2-ol (tert-butyl alcohol). encyclopedia.com Its chemical formula is (CH₃)₃CO⁻. This anion is a cornerstone of alkoxide chemistry, primarily due to its distinct combination of strong basicity and significant steric bulk.

The strong basic character of the tert-butoxide anion is a result of the electronic properties within its molecular structure. The three methyl groups attached to the central carbon atom exert a positive inductive effect (+I), effectively pushing electron density toward the oxygen atom. numberanalytics.comunacademy.com This increased electron density on the oxygen enhances its ability to accept a proton, making it a more powerful base compared to less substituted alkoxides like ethoxide. numberanalytics.com The pKa of its conjugate acid is approximately 17, underscoring its strength as a base capable of deprotonating a wide range of organic compounds. fiveable.me

A defining feature of the tert-butoxide anion is its steric hindrance. The voluminous tert-butyl group physically obstructs the oxygen anion, significantly impeding its ability to act as a nucleophile in many reactions, particularly those that follow an Sₙ2 mechanism. wikipedia.orgscienceinfo.com This characteristic is highly valuable in organic synthesis, as it allows chemists to exploit its strong basicity while minimizing or preventing unwanted nucleophilic side reactions. This makes it a premier example of a strong, non-nucleophilic base. atamanchemicals.com

Table 1: Comparative Properties of Common Alkoxide Anions

| Property | This compound (tert-Butoxide) | Ethoxide |

|---|---|---|

| Basicity | Strong | Moderate |

| Nucleophilicity | Poor/Very Low | Good |

| Steric Hindrance | High | Low |

| Typical Use | Strong, non-nucleophilic base for elimination reactions (favors Hofmann product) | Nucleophile and base for substitution and elimination reactions (favors Zaitsev product) |

Overview of Alkali and Alkaline Earth Metal 2-Methylpropan-2-olates as Reagents in Modern Organic Synthesis

When the this compound anion forms a salt with alkali or alkaline earth metals, it creates a class of reagents that are indispensable in modern organic synthesis. The nature of the metal cation influences the reagent's aggregation, solubility, and reactivity.

Alkali Metal 2-Methylpropan-2-olates: Potassium tert-butoxide (KOtBu) is the most prominent member of this family. It is a colorless solid that often exists as a tetrameric, cubane-type cluster in both solid and solution phases. atamanchemicals.comwikipedia.org It is widely used as a strong, non-nucleophilic base in a variety of transformations. atamanchemicals.com These include dehydrohalogenation reactions to form alkenes and alkynes, and intramolecular cyclization of various functional groups. fiveable.meatamanchemicals.com It is also employed as a catalyst in reactions such as the Mizoroki-Heck reaction and the dehydrogenative silylation of heteroaromatics. atamanchemicals.comacs.org Sodium tert-butoxide and lithium tert-butoxide are also used, though potassium tert-butoxide is often preferred for its higher reactivity in certain applications. google.com

Alkaline Earth Metal 2-Methylpropan-2-olates: Magnesium tert-butoxide (Mg(OtBu)₂) is a key alkaline earth metal reagent. It functions as a strong, sterically hindered base for deprotonation reactions, similar to its alkali metal counterparts. Beyond its role as a base, it serves as an important catalyst in organic reactions, including the polymerization of cyclic esters and in Oppenauer-type oxidations. boray-chem.commdpi.com It is also used in the synthesis of other organomagnesium compounds, such as Grignard reagents. boray-chem.comlibretexts.org

Calcium tert-butoxide is another member of this group, finding use in catalytic systems. nih.gov For instance, research has shown its utility in combination with other reagents to facilitate cross-coupling reactions. chemistryviews.org In general, organometallic compounds of heavier alkaline earth metals like calcium are often more reactive than their magnesium counterparts. libretexts.org

Table 2: Applications of Selected Metal 2-Methylpropan-2-olates

| Metal Cation | Reagent Name | Selected Applications in Organic Synthesis |

|---|---|---|

| Potassium (K⁺) | Potassium tert-butoxide (KOtBu) | Strong base for elimination reactions; Catalyst for coupling and silylation reactions; Intramolecular cyclizations. atamanchemicals.comsioc-journal.cn |

| Magnesium (Mg²⁺) | Magnesium tert-butoxide (Mg(OtBu)₂) | Strong base for deprotonation; Catalyst for polymerization and oxidation reactions; Synthesis of Grignard reagents. boray-chem.commdpi.com |

| Calcium (Ca²⁺) | Calcium tert-butoxide (Ca(OtBu)₂) | Component in catalytic systems for cross-coupling reactions. chemistryviews.org |

| Aluminum (Al³⁺) | Aluminum tert-butoxide (Al(OtBu)₃) | Reagent in Oppenauer oxidations and other selective reductions. orgsyn.org |

Historical Perspectives on the Evolution of this compound Applications in Academia

The scientific journey of this compound is intrinsically linked to major developments in the theory of chemical structure and the evolution of synthetic organic chemistry.

A pivotal moment occurred in 1864 when the Russian chemist Aleksandr Mikhailovich Butlerov first synthesized the parent alcohol, 2-methylpropan-2-ol, which he called "tertiary pseudo butyl alcohol". uc.edu This achievement was not merely the creation of a new molecule; it was a powerful experimental confirmation of his burgeoning theory of chemical structure, which predicted the existence of such isomers. encyclopedia.comcaltech.edu Butlerov's work provided a rational framework for understanding how atoms were connected in three dimensions and validated the concept of tertiary alcohols. uc.eduthefreedictionary.com

The utility of the corresponding alkoxides, including tert-butoxide, grew from foundational reactions in organic synthesis. The Williamson ether synthesis, developed by Alexander Williamson in 1850, was a landmark reaction that established a general method for preparing ethers from an alkoxide and an alkyl halide. numberanalytics.comwikipedia.orgbritannica.com This reaction was crucial in proving the structure of ethers and cemented the role of alkoxides as essential nucleophiles and bases in the chemist's toolkit. unacademy.comscienceinfo.com While the steric bulk of tert-butoxide makes it a poor choice for the Williamson synthesis itself, the principles established by this early work paved the way for understanding and utilizing the unique reactivity of different alkoxides. Over the subsequent decades, the specific properties of tert-butoxide—its strong basicity coupled with low nucleophilicity—were recognized and increasingly exploited, leading to its current status as a standard reagent for promoting elimination and other base-mediated reactions where nucleophilic attack is undesirable.

Structure

3D Structure

Propriétés

Formule moléculaire |

C4H9O- |

|---|---|

Poids moléculaire |

73.11 g/mol |

Nom IUPAC |

2-methylpropan-2-olate |

InChI |

InChI=1S/C4H9O/c1-4(2,3)5/h1-3H3/q-1 |

Clé InChI |

SDTMFDGELKWGFT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for Metal 2 Methylpropan 2 Olates

Preparation Routes for Alkali Metal 2-Methylpropan-2-olates

Alkali metal tert-butoxides are the most common and widely utilized class of these alkoxides. Their preparation generally involves the deprotonation of 2-methylpropan-2-ol (tert-butyl alcohol) by a strong base or the direct reaction with the elemental alkali metal.

Sodium 2-methylpropan-2-olate (sodium tert-butoxide) can be synthesized through several effective routes, each with specific advantages concerning reaction conditions and starting materials.

One common laboratory and industrial method involves the direct reaction of sodium metal with tert-butyl alcohol. atamanchemicals.com The reaction proceeds with the evolution of hydrogen gas to form the sodium alkoxide. Due to the relatively low reactivity of tertiary alcohols compared to primary alcohols, this reaction can be slow. orgsyn.orgchemicalbook.com To facilitate the process, the reaction is often conducted at the boiling point of the alcohol (approximately 82 °C). wipo.int

Another prevalent method is the reaction of tert-butyl alcohol with a strong sodium-containing base, such as sodium hydride (NaH). mocvd-precursor-encyclopedia.degoogle.com This reaction is an acid-base reaction where the acidic proton of the alcohol's hydroxyl group is abstracted by the hydride ion, releasing hydrogen gas and forming the desired sodium tert-butoxide.

A third route involves the use of sodium amide (NaNH₂) as the base. In this procedure, sodium amide reacts with tert-butyl alcohol in an inert solvent like toluene (B28343) or heptane (B126788). wikipedia.orgwikipedia.org The reaction is typically heated to between 70-110 °C to drive it to completion, with ammonia (B1221849) being the byproduct. wikipedia.orgwikipedia.org The resulting crude product can then be purified, for instance, by rectification.

| Reactants | Solvent/Conditions | Key Findings/Byproducts |

|---|---|---|

| Sodium metal + tert-Butyl alcohol | Reaction in boiling tert-butanol (~82 °C) | Reaction rate is slower than with primary alcohols; byproduct is H₂ gas. orgsyn.orgwipo.int |

| Sodium hydride (NaH) + tert-Butyl alcohol | Typically performed in an inert solvent. | Acid-base reaction that produces sodium tert-butoxide and H₂ gas. mocvd-precursor-encyclopedia.degoogle.com |

| Sodium amide (NaNH₂) + tert-Butyl alcohol | Toluene or Heptane; Heated to 70-110 °C | Product yield can be up to 99% or higher; byproduct is ammonia (NH₃). wikipedia.orgwikipedia.org |

Potassium this compound (potassium tert-butoxide) is prepared by the reaction of dry tert-butyl alcohol with potassium metal. atamanchemicals.comwikipedia.orgchemistrylearner.com This method is widely used for both commercial and laboratory-scale synthesis. The reaction is typically carried out in an inert solvent, and the excess alcohol can be removed by distillation. orgsyn.org The solid product is often obtained by evaporating the solution and heating the resulting solid. atamanchemicals.comwikipedia.org For high-purity applications, potassium tert-butoxide can be purified by sublimation. atamanchemicals.comwikipedia.org

| Reactants | Solvent/Conditions | Purification |

|---|---|---|

| Potassium metal + tert-Butyl alcohol | Dry conditions; may be performed in solvents like heptane. orgsyn.org | Sublimation at 220 °C and 1 mmHg. atamanchemicals.comchemistrylearner.com |

Lithium this compound (lithium tert-butoxide) is commonly synthesized for laboratory use, as commercial samples can be of variable quality due to its sensitivity. One established method involves the reaction of tert-butyl alcohol with a solution of n-butyllithium (n-BuLi). chemicalbook.comwikipedia.org This is a straightforward acid-base reaction.

Alternatively, it can be prepared by reacting lithium metal directly with a tertiary alcohol in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or other hydrocarbon solvents. google.comyoutube.com The reaction can be conducted at elevated temperatures, between 25 °C and 100 °C, under an inert atmosphere. google.com Using an excess of lithium metal can help drive the reaction to completion over a period of 1 to 10 hours. wipo.intgoogle.com

| Reactants | Solvent/Conditions | Notes |

|---|---|---|

| n-Butyllithium + tert-Butyl alcohol | Typically in an ethereal or hydrocarbon solvent. | Commonly used for in situ generation. wikipedia.org |

| Lithium metal + tert-Butyl alcohol | Ethereal or hydrocarbon solvent (e.g., THF); 25-100 °C. google.com | Reaction time can be 1-10 hours. wipo.intgoogle.com |

The synthesis of rubidium this compound (rubidium tert-butoxide) follows a similar path to that of other alkali metal alkoxides. It is prepared by the reaction of metallic rubidium with tert-butyl alcohol. mocvd-precursor-encyclopedia.de The reaction is typically conducted in an inert solvent such as tetrahydrofuran (THF) at room temperature (around 20 °C) under an inert atmosphere, often for a duration of 24 hours to ensure complete reaction. lookchem.com The resulting product can be sublimed for purification. aip.org

Preparation Routes for Alkaline Earth Metal 2-Methylpropan-2-olates

The synthesis of alkaline earth metal tert-butoxides can be more complex than their alkali metal counterparts. Direct reaction with the metal is often less straightforward.

Magnesium this compound (magnesium tert-butoxide) can be prepared through several routes, often involving an alkoxide or ester exchange reaction. One method is the alcoholysis of a simpler magnesium alkoxide, such as magnesium ethoxide, with tert-butanol (B103910). This equilibrium-driven reaction is pushed toward the product by removing the lower-boiling alcohol byproduct (ethanol) as it forms, often through azeotropic distillation.

Another approach is a transesterification reaction between a lower alkyl magnesium alkoxide and a tert-butyl ester. google.comgoogle.com This process can be facilitated by a catalyst system, such as a mixture of butyl titanate, dimethylsulfoxide, and iodine, to achieve high purity (98-99.5%). google.comgoogle.com The reaction byproducts are removed by distillation to yield the final product. google.com

Advanced Synthetic Strategies for Heterobimetallic and Polymetallic 2-Methylpropan-2-olates

The synthesis of heterobimetallic and polymetallic alkoxides, including 2-methylpropan-2-olates, represents a significant advancement in coordination chemistry, enabling the design of materials with tailored properties. These complex structures are often synthesized through carefully controlled stepwise reactions.

A notable strategy is the co-alcoholysis of metal silyl (B83357) amides. For example, heterobimetallic actinide(IV)-group 14 metal(II) tert-butoxide complexes of the type [AnM(OtBu)₆] (where An = Th, U and M = Ge, Sn, Pb) have been synthesized. This method provides a pathway to novel alkoxide derivatives containing early actinides and divalent group 14 elements. researchgate.net

The structural diversity of heterobimetallic uranium(V) alkoxides incorporating alkali metal counterions highlights the influence of both the steric demand of the alkoxide ligands and the ionic radius of the alkali metal. Compounds with the general formula [UM(OtBu)₆] (where M = Na, K, Rb, Cs) have been prepared by reacting [U(OtBu)₅(py)] with equimolar amounts of alkali metal silylamides in tert-butyl alcohol. An alternative route involves the oxidative transformation of [UM₂(OtBu)₆] with iodine. researchgate.net

Stepwise assembly is another powerful technique for constructing discrete heterobimetallic complexes. This approach involves the preparation of a mononuclear metal complex that can act as a ligand, followed by its reaction with a second metal salt. While not exclusively using this compound, the principles are broadly applicable. For instance, heterobimetallic complexes have been assembled by reacting a pre-formed metalloligand with a metal triflate salt. nih.gov

The following table summarizes some advanced synthetic strategies for heterobimetallic and polymetallic 2-methylpropan-2-olates.

| Complex Type | Synthetic Strategy | Reactant 1 | Reactant 2 |

| Actinide(IV)-Group 14(II) tert-butoxides | Co-alcoholysis | Actinide silyl amide | Group 14 silyl amide |

| Uranium(V)-Alkali Metal tert-butoxides | Salt metathesis | [U(OtBu)₅(py)] | Alkali metal silylamide |

| Uranium(V)-Alkali Metal tert-butoxides | Oxidation | [UM₂(OtBu)₆] | Iodine |

Optimization of Reaction Conditions and Yield for this compound Salt Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of metal this compound salts. Key parameters that are often manipulated include temperature, reaction time, solvent, and the nature of the reactants.

In the synthesis of sodium this compound (sodium tert-butoxide), for instance, various methods have been developed with a focus on maximizing yield and ensuring product quality. One common industrial method involves the reaction of sodium metal with anhydrous tert-butanol. The optimization of this process includes controlling the reaction temperature to prevent side reactions and ensuring the complete consumption of the sodium metal. The use of an inert atmosphere, such as nitrogen, is critical to prevent the reaction of the highly basic product with atmospheric moisture and carbon dioxide.

A patented method for the preparation of sodium tert-butoxide involves reacting sodium amide with tert-butanol in a suitable medium like toluene or heptane. The reaction is heated to between 70-110 °C until completion. Subsequent rectification of the crude product is reported to yield a final product with a purity of up to 99% or higher. scispace.comgoogle.com Another patented process describes reacting sodium amide with anhydrous tert-butanol, followed by distillation to remove excess tert-butanol, resulting in a product with a 76.3% yield. google.com

The choice of solvent can also significantly impact the reaction outcome. For the synthesis of potassium this compound (potassium tert-butoxide), a procedure involving the reaction of potassium metal with excess tert-butyl alcohol has been described. After the potassium has fully reacted, the excess alcohol is removed by distillation. Dry heptane is then added, and distillation is continued to azeotropically remove the remaining tert-butyl alcohol, resulting in a slurry of potassium tert-butoxide in heptane. orgsyn.org

The table below outlines key parameters and their effects on the synthesis of alkali metal 2-methylpropan-2-olates.

| Metal Salt | Reactant 1 | Reactant 2 | Solvent | Key Optimization Parameters | Reported Yield |

| Sodium tert-butoxide | Sodium amide | tert-Butanol | Toluene/Heptane | Temperature (70-110 °C), Rectification | >99% |

| Sodium tert-butoxide | Sodium amide | tert-Butanol | Not specified | Temperature (85 °C), Reflux (10h), Distillation | 76.3% |

| Potassium tert-butoxide | Potassium metal | tert-Butanol | Heptane | Azeotropic distillation to remove excess alcohol | Not specified |

Mechanistic Investigations of Reactions Catalyzed or Mediated by 2 Methylpropan 2 Olates

Deprotonation Reaction Mechanisms

2-Methylpropan-2-olate, commonly known as tert-butoxide, is a sterically hindered, non-nucleophilic strong base. reddit.commasterorganicchemistry.com Its bulky nature is a critical factor in the mechanisms of the reactions it mediates, particularly in deprotonation, where it selectively abstracts protons to form carbanions and enolates. masterorganicchemistry.comsiue.edu

Kinetics and Thermodynamics of Proton Abstraction by Bulky Alkoxides

The kinetics of proton abstraction by bulky alkoxides like this compound are significantly influenced by steric hindrance. Due to its large size, tert-butoxide approaches a substrate and removes a sterically accessible proton more rapidly than a less accessible, more sterically hindered one. This often leads to the formation of the kinetic product, which is the product formed from the fastest reaction pathway. chadsprep.com

Thermodynamically, the most stable product is favored. In the context of enolate formation from an unsymmetrical ketone, the thermodynamic enolate is the more substituted one, as it leads to a more stable double bond. siue.edu However, the formation of this enolate requires the removal of a proton from a more sterically hindered position. A less bulky base might favor the thermodynamic product, but the steric bulk of tert-butoxide often makes the pathway to the kinetic product more favorable. siue.edu The choice between kinetic and thermodynamic control can be influenced by reaction conditions such as temperature and the choice of base. The use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures is a classic example of conditions that favor the kinetic enolate. quimicaorganica.org In contrast, a weaker base like potassium tert-butoxide in tert-butanol (B103910) can lead to the thermodynamic enolate. quimicaorganica.org

| Factor | Kinetic Control | Thermodynamic Control |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered base (e.g., NaOEt) |

| Temperature | Low temperatures (e.g., -78 °C) | Higher temperatures |

| Product | Less substituted, faster-forming enolate | More substituted, more stable enolate |

Regioselective Deprotonation in Organic Substrates

Regioselectivity in deprotonation refers to the preferential removal of a proton from one region of a molecule over another. youtube.com With its significant steric bulk, this compound is a highly regioselective base, preferentially abstracting the most sterically accessible proton. youtube.comlibretexts.org This often means that a proton on a primary carbon will be removed in favor of one on a secondary or tertiary carbon. youtube.com

This regioselectivity is particularly important in the formation of enolates from unsymmetrical ketones. For example, in the deprotonation of 2-methylcyclohexanone, tert-butoxide will preferentially abstract a proton from the methyl group (a primary carbon) rather than the methylene (B1212753) group within the ring (a secondary carbon), leading to the formation of the less substituted (kinetic) enolate.

Mechanisms of Carbanion and Enolate Formation

A carbanion is an anion in which carbon has an unshared pair of electrons and bears a negative charge. siue.edu The formation of a carbanion involves the abstraction of a proton from a C-H bond by a base. The stability of the resulting carbanion is a key factor in the acidity of the proton.

Enolates are a specific type of carbanion that are stabilized by resonance with an adjacent carbonyl group. The negative charge is delocalized onto the electronegative oxygen atom, which makes the α-protons of carbonyl compounds significantly more acidic than typical C-H protons. libretexts.org

The mechanism of enolate formation with this compound involves the attack of the alkoxide on an α-proton. The C-H bond breaks, and the electron pair moves to the α-carbon, forming a carbanion. This carbanion is in resonance with the enolate form, where the negative charge resides on the oxygen atom. Due to its bulk, tert-butoxide is particularly effective at generating the kinetic enolate from unsymmetrical ketones by deprotonating the less hindered α-carbon. siue.edunih.gov

Elimination Reaction Pathways

This compound is frequently used to promote elimination reactions, particularly E2 eliminations, where its steric bulk plays a decisive role in the regiochemical outcome of the reaction.

E2 Elimination Mechanisms and Stereoelectronic Requirements

The E2 (bimolecular elimination) reaction is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.orgchemistrysteps.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.commasterorganicchemistry.com

A critical stereoelectronic requirement for the E2 mechanism is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.comlibretexts.org This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond as the C-H and C-leaving group bonds are breaking. masterorganicchemistry.com This requirement dictates the stereochemical outcome of the reaction. For example, in cyclohexane (B81311) systems, an E2 elimination can only occur if both the leaving group and a β-hydrogen are in axial positions. libretexts.org

Factors Governing Hofmann vs. Zaitsev Regioselectivity

When an elimination reaction can result in more than one constitutional isomer of the alkene product, the regioselectivity is described by either the Zaitsev or Hofmann rule.

Zaitsev's Rule : Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. This outcome is generally favored with small, unhindered bases. chemistrysteps.com

Hofmann's Rule : Predicts that the major product will be the less substituted alkene. This outcome is favored when using a sterically bulky base, such as this compound. chemistrysteps.comwikipedia.org

The steric bulk of this compound is the primary factor that leads to Hofmann selectivity. youtube.commasterorganicchemistry.com The large tert-butyl group hinders the base from accessing the more sterically crowded internal β-hydrogens that would lead to the Zaitsev product. youtube.comyoutube.com Instead, the base preferentially abstracts a more accessible proton from a less substituted β-carbon, resulting in the formation of the Hofmann product. masterorganicchemistry.comchemistrysteps.com Other factors that can favor the Hofmann product include a bulky substrate or a poor leaving group. chadsprep.comlibretexts.org

| Factor | Favors Zaitsev Product | Favors Hofmann Product |

| Base | Small, unhindered (e.g., CH₃CH₂O⁻) | Bulky, hindered (e.g., (CH₃)₃CO⁻) |

| Substrate | Sterically unhindered | Sterically hindered |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Poor leaving group (e.g., F⁻) or bulky leaving group (e.g., -NR₃⁺) |

| Product Stability | More stable, more substituted alkene | Less stable, less substituted alkene |

Dehydrohalogenation Reaction Mechanisms

Dehydrohalogenation reactions are crucial in organic synthesis for the formation of alkenes. The this compound anion, commonly known as tert-butoxide, is a strong, sterically hindered base frequently employed for this purpose. chegg.com Its bulky nature significantly influences the reaction mechanism, favoring the bimolecular elimination (E2) pathway. libretexts.orgpressbooks.pub

In the E2 mechanism, the tert-butoxide anion acts as a base, abstracting a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen. pressbooks.pub This is a concerted, single-step process where the removal of the proton, the formation of the carbon-carbon double bond, and the departure of the halide leaving group occur simultaneously. libretexts.orgmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide substrate and the tert-butoxide base. libretexts.orgmasterorganicchemistry.com

The steric bulk of the tert-butoxide ion plays a critical role in the regioselectivity of the elimination. masterorganicchemistry.com Due to its size, it preferentially abstracts the most accessible β-hydrogen, which is often the one on the least substituted carbon atom. This leads to the formation of the less substituted alkene, a product known as the Hofmann product. libretexts.orgmasterorganicchemistry.com This is in contrast to smaller, less hindered bases which typically favor the formation of the more substituted, thermodynamically more stable Zaitsev product. libretexts.org

Key Features of this compound in Dehydrohalogenation:

Nucleophilic Substitution Reaction Mechanisms

Influence of Steric Hindrance on Nucleophilic Character

The this compound anion is classified as a strong base but a poor nucleophile. wikipedia.org This characteristic is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group. masterorganicchemistry.comsarchemlabs.com Steric hindrance refers to the repulsive interactions that occur when large groups of atoms are in close proximity, impeding a chemical reaction. masterorganicchemistry.com

In the case of this compound, the three methyl groups surrounding the central carbon atom create a sterically congested environment around the oxygen atom. sarchemlabs.com While this bulkiness does not significantly affect its ability to abstract a small proton (acting as a base), it severely restricts its ability to approach an electrophilic carbon atom to form a new carbon-oxygen bond (acting as a nucleophile). masterorganicchemistry.commasterorganicchemistry.com Nucleophilic substitution reactions, particularly the SN2 mechanism, are highly sensitive to steric hindrance at both the nucleophile and the substrate. masterorganicchemistry.comnih.gov The backside attack required for an SN2 reaction is effectively blocked by the large tert-butyl group. masterorganicchemistry.com

This diminished nucleophilicity makes tert-butoxide an ideal reagent when a strong base is needed to promote elimination reactions (E2) over substitution reactions (SN2), especially with primary and secondary alkyl halides. masterorganicchemistry.comquora.com

Mechanistic Aspects in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. byjus.comwikipedia.org However, the use of this compound in this synthesis is subject to significant limitations due to its steric bulk. quora.comquora.com

When this compound is used as the nucleophile, its steric hindrance makes the SN2 pathway highly unfavorable. quora.comquora.com Instead of substitution, elimination (E2) becomes the predominant reaction pathway, leading to the formation of an alkene from the alkyl halide. quora.comvedantu.com This is particularly true when secondary or tertiary alkyl halides are used as substrates, where elimination is already competitive or favored. masterorganicchemistry.com

For the Williamson ether synthesis to be successful, the SN2 mechanism must be favored. byjus.comwikipedia.org This generally requires a primary, sterically unhindered alkyl halide and a strong nucleophile. masterorganicchemistry.com While this compound is a strong base, its poor nucleophilicity due to steric hindrance makes it unsuitable for preparing ethers via the Williamson synthesis, especially when attempting to form bulky ethers like di-tert-butyl ether. quora.comvedantu.com

Limitations of this compound in Williamson Ether Synthesis:

Mechanisms in Coupling Reactions

Palladium-Catalyzed Cross-Coupling Mechanisms, including Buchwald–Hartwig Amination

In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki, and Stille couplings, this compound (as sodium or potassium tert-butoxide) plays a critical role as a strong, non-nucleophilic base. wikipedia.orgchemeurope.comwikipedia.org

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. wikipedia.orgnih.gov The resulting Pd(II) complex then reacts with an amine. The role of the tert-butoxide base is to deprotonate the coordinated amine, forming a palladium amide complex. chemeurope.comnih.gov This step is crucial as it generates the active nucleophile for the subsequent reductive elimination. The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of the aryl amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

In the Suzuki coupling, the base is required to activate the organoboron compound. wikipedia.orgorganic-chemistry.org It is believed that the tert-butoxide reacts with the boronic acid to form a more nucleophilic boronate species. wikipedia.org This boronate then undergoes transmetalation with the Pd(II)-aryl complex (formed after oxidative addition), transferring the organic group from boron to palladium. Reductive elimination then yields the cross-coupled product. wikipedia.org The base facilitates both the formation of the active boronate and the subsequent steps in the catalytic cycle. wikipedia.org

Transition Metal-Free Coupling Reaction Mechanisms

Recent research has shown that 2-methylpropan-2-olates, particularly potassium tert-butoxide, can mediate C-C and C-heteroatom bond formation without the need for a transition metal catalyst. rsc.orgnih.gov These reactions offer a more environmentally friendly and cost-effective alternative to traditional cross-coupling methods. nih.gov

The mechanisms in these transition-metal-free reactions are often proposed to involve radical or radical anionic intermediates. nih.govnih.govnih.gov Potassium tert-butoxide is thought to act not just as a base, but also as a single-electron transfer (SET) agent to initiate the formation of radical species. nih.govnih.gov For example, in the coupling of aryl halides with arenes, KOtBu can promote the formation of an aryl radical from the aryl halide. acs.org This radical can then react with another arene molecule to form the biaryl product. acs.orgrsc.org

Experimental evidence, such as electron paramagnetic resonance (EPR) studies, has supported the involvement of radical intermediates in some of these base-mediated reactions. nih.govresearchgate.net The exact mechanistic pathways can be complex and are dependent on the specific substrates and reaction conditions, with both ionic and radical pathways being plausible. nih.govresearchgate.net

Mechanistic Insights into Carbon-Carbon Bond Formation in Coupling Reactions

The this compound anion, commonly known as tert-butoxide, plays a crucial role as a base and, in some cases, as a promoter in various carbon-carbon bond-forming coupling reactions. Its function varies depending on the specific reaction, such as the Suzuki, Heck, and Sonogashira couplings, and it is also instrumental in transition-metal-free coupling methodologies.

In the Suzuki coupling , which pairs an organoboron species with an organohalide, tert-butoxide's primary role is to act as a base. The reaction mechanism is widely believed to require the activation of the organoboron compound by the base. techscience.com This activation facilitates the crucial transmetalation step in the catalytic cycle. One proposed pathway involves the reaction of the base with the organoboron reagent to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center. acs.org Another possibility is the formation of a palladium alkoxide intermediate from the palladium halide precursor, which then reacts with the neutral organoboron compound. techscience.comacs.org

In Heck-type reactions , which couple alkenes with aryl or vinyl halides, potassium tert-butoxide has been shown to mediate the reaction, sometimes even in the absence of a transition metal catalyst. In such cases, a homolytic radical mechanism involving a single electron transfer (SET) process from the tert-butoxide to the aryl halide has been proposed as the initial step. semanticscholar.org This generates an aryl radical which then participates in the coupling. Potassium tert-butoxide, often in conjunction with ligands like phenanthroline, has been used to synthesize a variety of benzofuran (B130515) derivatives through a transition-metal-free Heck-type cyclization/isomerization reaction. semanticscholar.org

The Sonogashira coupling reaction joins terminal alkynes with aryl or vinyl halides. nih.gov While traditionally catalyzed by palladium and a copper co-catalyst, the base is essential for the deprotonation of the terminal alkyne, forming a copper acetylide intermediate that is key to the catalytic cycle. researchgate.net Bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine, used in conjunction with a base, have enabled these reactions to proceed even at room temperature with less reactive aryl bromides. researchgate.net

Recent research has also highlighted the ability of potassium tert-butoxide to promote C-C coupling reactions without transition metals. researchgate.net In these reactions, KOtBu is thought to have a dual role: initiating the process by converting an aryl halide to an aryl radical and propagating a chain reaction through deprotonation of an intermediate radical to form a radical anion, which then transfers an electron to another aryl halide molecule. This demonstrates the versatility of this compound, extending its function beyond that of a simple base to an active participant in electron transfer processes that initiate C-C bond formation.

Mechanisms in Condensation and Rearrangement Reactions

Aldol (B89426) Condensation Reaction Mechanisms

This compound is a strong, sterically hindered base frequently employed to initiate aldol condensation reactions. This reaction is a fundamental method for forming carbon-carbon bonds in organic synthesis, creating β-hydroxy aldehydes or ketones ("aldols"). The mechanism, when catalyzed by a base like tert-butoxide, begins with the deprotonation of an α-carbon of a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enolate ion.

The key steps in a tert-butoxide-mediated aldol condensation are:

Enolate Formation : The tert-butoxide anion abstracts an acidic α-hydrogen from the carbonyl compound, resulting in the formation of a resonance-stabilized enolate. The bulky nature of tert-butoxide makes it an effective, non-nucleophilic base for this purpose.

Nucleophilic Attack : The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone. This attack forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.

Protonation : The alkoxide intermediate is subsequently protonated by the conjugate acid of the base (tert-butanol) or another proton source in the reaction mixture, yielding the β-hydroxy carbonyl product, the aldol addition product.

In many cases, the aldol addition product can undergo a subsequent dehydration (elimination) reaction, particularly with heating, to form an α,β-unsaturated carbonyl compound. This two-step sequence is known as the aldol condensation. The dehydration can be facilitated by a strong base like potassium tert-butoxide via an enolate mechanism.

A specific example of a tert-butoxide-mediated condensation involves a cascade reaction for synthesizing 2-aryl indoles, where the proposed mechanism includes an initial aldol condensation reaction. This highlights the utility of this compound in initiating complex reaction sequences that begin with the fundamental step of enolate formation.

Molecular Rearrangement Mechanisms, including Carbocation Shifts

While this compound is primarily known as a strong, non-nucleophilic base, its role in molecular rearrangements is typically indirect, facilitating reactions where rearrangement-prone intermediates, such as carbocations, are formed. Molecular rearrangements involve the migration of an atom or group within a molecule, often leading to a more stable structural isomer.

One of the most common types of rearrangement is the carbocation shift , which can be a hydride shift (migration of H⁻) or an alkyl shift (migration of an R⁻ group). These shifts occur to transform a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary).

The involvement of tert-butoxide in these processes stems from its ability to promote elimination reactions (E1 or E2). In an E1 reaction, a leaving group departs to form a carbocation intermediate. This intermediate can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before the base removes a proton to form an alkene. For example, the dehydration of an alcohol can proceed via a carbocation intermediate that may rearrange.

While tert-butoxide is more commonly associated with the concerted E2 mechanism, which does not involve a discrete carbocation intermediate, it can favor E1 pathways under certain conditions or with specific substrates. Its primary role in rearrangement contexts is to set the stage for the formation of intermediates that have the potential to rearrange. For instance, in reactions like the Baeyer-Villiger oxidation or the Dakin reaction, which involve the migration of an alkyl or aryl group, the reaction conditions created by the presence of a base can influence the formation and subsequent rearrangement of key intermediates. Similarly, in rearrangements of hydroperoxides, the mechanism can involve the formation of an electron-deficient oxygen, prompting the migration of an adjacent alkyl group, a process that can be influenced by the basicity of the medium.

Polymerization Reaction Mechanisms Initiated by 2-Methylpropan-2-olates

Anionic Ring-Opening Polymerization Mechanisms (e.g., ε-Caprolactone, N-Phenylitaconimide)

Alkali metal 2-methylpropan-2-olates, particularly potassium tert-butoxide (t-BuOK), are effective initiators for the anionic ring-opening polymerization (AROP) of cyclic esters like ε-caprolactone (ε-CL). The AROP mechanism is characterized by the nucleophilic attack of a growing polymer chain on a monomer molecule.

For the polymerization of ε-caprolactone , the mechanism initiated by tert-butoxide proceeds as follows:

Initiation : The polymerization is initiated by the nucleophilic attack of the tert-butoxide anion on the electrophilic carbonyl carbon of the ε-caprolactone monomer. This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, resulting in an open-chain species with an alkoxide active center.

Propagation : The newly formed alkoxide anion at the end of the growing chain then acts as the nucleophile, attacking another ε-caprolactone monomer. This process repeats, propagating the polymer chain. The active species throughout the propagation are alkoxide anions.

Side Reactions : A potential limitation of the anionic ROP of ε-caprolactone is the occurrence of intramolecular transesterification, or "back-biting," where the active alkoxide end of a polymer chain attacks an ester group on its own chain. This can lead to the formation of cyclic oligomers and a broadening of the molecular weight distribution. However, AROP can still be used to produce high molecular weight polymers, especially in polar solvents.

The use of additives like 18-crown-6 (B118740) ether with potassium tert-butoxide can improve the control over the polymerization of ε-CL, leading to poly(ε-caprolactone) (PCL) with higher molecular weights and narrower molecular weight distributions compared to using t-BuOK alone. techscience.com

While the specific mechanism for N-phenylitaconimide is less commonly detailed, the general principles of AROP would apply. The tert-butoxide initiator would attack one of the carbonyl groups of the cyclic imide monomer, leading to ring-opening and the formation of a propagating anionic species. The polymerization of lactams (cyclic amides) via AROP follows a similar pattern, where a strong base initiates the reaction by forming a lactam anion, which then propagates the chain.

Kinetic Studies on the Effect of Countercation Size in Anionic Polymerization

In anionic polymerization, the nature of the countercation (e.g., Li⁺, Na⁺, K⁺) associated with the propagating anionic chain end can significantly influence the reaction kinetics. The size of the countercation affects the degree of association between the cation and the anionic active center, which in turn impacts the reactivity of the growing chain.

Generally, a larger and less-coordinating countercation leads to a "freer" or more reactive anionic propagating species, resulting in a faster polymerization rate. The association between the counterion and the active center can exist in different states, such as contact ion pairs, solvent-separated ion pairs, and free ions, each with its own propagation rate constant.

Kinetic studies on the anionic copolymerization of styrene (B11656) and isoprene (B109036) using alkali metal tert-amylates (structurally similar to tert-butoxides) revealed a significant countercation effect. semanticscholar.org

Lithium tert-amylate (LiOAm) was found to retard the polymerization at higher concentrations. semanticscholar.org

Sodium (NaOAm) and potassium (KOAm) tert-amylates , even at low concentrations, increased the rate of styrene polymerization. This acceleration is attributed to a counterion exchange, where the more loosely associated Na⁺ and K⁺ ions lead to a more reactive polystyryl anion compared to the more tightly bound Li⁺. semanticscholar.org

The table below summarizes the qualitative effects of alkali metal countercation size on the rate of anionic polymerization, based on these findings.

| Countercation | Ionic Radius (Å) | General Effect on Polymerization Rate | Reasoning |

|---|---|---|---|

| Li⁺ | 0.76 | Slower | Forms tighter ion pairs with the anionic chain end, reducing its nucleophilicity and reactivity. Can retard polymerization at higher concentrations. |

| Na⁺ | 1.02 | Faster | Forms looser ion pairs compared to Li⁺, leading to a more reactive anionic center and an increased polymerization rate. |

| K⁺ | 1.38 | Fastest | Largest of the three, forms the loosest ion pairs, resulting in the most reactive ("freer") anionic propagating species and the highest polymerization rate. |

These kinetic effects highlight that the choice of the alkali metal in the this compound initiator is a critical parameter for controlling the rate and outcome of anionic polymerizations. The larger potassium cation in KOtBu generally makes it a highly effective initiator for achieving rapid polymerization.

Mechanism of Side Reactions in Polymerization Processes

In the anionic polymerization of epoxides such as propylene (B89431) oxide, initiated by potassium this compound (potassium tert-butoxide), a significant side reaction is the chain transfer to the monomer. This process is a primary cause of reduced molar mass in the resulting polymers and the formation of unsaturated polyether polyols, often referred to as "monols".

The mechanism involves the abstraction of a proton from one of the methyl groups of the propylene oxide monomer by the propagating alkoxide chain end. This proton abstraction results in the formation of a new unsaturated alcohol and terminates the growth of the polymer chain. The newly formed alkoxide from the monomer can then initiate a new polymer chain. The presence of additives like t-butanol can influence the rate of this side reaction by competing with the monomer for coordination to the potassium cation. researchgate.net The use of a macrocyclic ligand such as 18-crown-6 in conjunction with potassium tert-butoxide can further alter the reaction landscape, leading to an increase in unsaturation and a decrease in the polymer's molar mass. researchgate.net

Electron Transfer Reaction Mechanisms

The role of potassium tert-butoxide in single-electron transfer (SET) mechanisms has been a subject of considerable investigation and debate. scilit.comcapes.gov.brwikipedia.org While it has been proposed to act as a direct electron donor in various transition-metal-free coupling reactions, recent studies suggest a more complex role. scilit.comilpi.com Evidence indicates that potassium tert-butoxide may not be the primary electron donor itself. Instead, it often reacts with an organic additive or the solvent to generate the true electron-donating species in situ. scilit.comcapes.gov.br

For instance, in certain coupling reactions of haloarenes and arenes, it was found that the combination of potassium tert-butoxide and an additive like 1,10-phenanthroline (B135089) leads to the formation of an organic electron donor that initiates the radical chain mechanism. scilit.comcapes.gov.br However, some reactions, such as the intramolecular cyclization of specific aryl ethers, amines, and amides, are proposed to proceed via a direct single-electron transfer from potassium tert-butoxide to initiate the formation of an aryl radical. ilpi.com Computational and experimental studies on the reaction of potassium tert-butoxide with tetrahalomethanes have shown that the reaction proceeds through the formation of hypohalites rather than a direct electron transfer mechanism. scilit.com

| Reaction Type | Proposed Role of this compound | Key Findings |

| Coupling of Haloarenes with Arenes | Indirect: Reacts with additive to form the true electron donor. | Experimental evidence shows that tert-butoxide anion itself is not the species initiating the radical chain via SET. scilit.com |

| Intramolecular Arylation | Direct: Single-electron transfer initiates aryl radical formation. | Efficient intramolecular cyclization is achieved, proceeding via a radical pathway initiated by SET from potassium tert-butoxide. ilpi.com |

| Halogenation of Alkanes | Indirect: Forms hypohalites, which initiate the reaction. | Studies show no direct electron transfer from potassium tert-butoxide to tetrahalomethanes like CBr4. scilit.com |

Dehydrogenation Reaction Mechanisms

Potassium tert-butoxide has been shown to efficiently promote the acceptorless dehydrogenation of N-heterocycles under transition-metal-free conditions, yielding N-heteroarenes and hydrogen gas. libretexts.org This reaction typically occurs at elevated temperatures (e.g., 140°C in o-xylene). The mechanism is believed to involve the nitrogen atom of the substrate coordinating to the potassium ion. This coordination facilitates the deprotonation and subsequent elimination of hydrogen. The requirement for a nitrogen atom is highlighted by the observation that 1,2,3,4-tetrahydronaphthalene (B1681288) does not undergo dehydrogenation under the same conditions. libretexts.org Density functional theory studies on the dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) reveal that potassium tert-butoxide can catalyze the reaction through either a quasi-metal-ligand bifunctional pathway or a base-catalyzed pathway, with the hydride transfer step being rate-determining. columbia.edu

Isomerization Reaction Mechanisms

Potassium tert-butoxide is an effective catalyst for the isomerization of olefins and other unsaturated systems. In a non-polar solvent, the base exists as an ion pair, while in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), it is more dissociated and highly basic, facilitating double bond migration with high selectivity at moderate temperatures. nucleos.com A kinetic study of the isomerization of methyl linoleate (B1235992) catalyzed by potassium tert-butoxide in tert-butanol found the reaction to be first-order in the olefin and 1.5-order in the base. nucleos.com This fractional order suggests a complex mechanism involving aggregation of the base, where different aggregates may have varying catalytic activity. The addition of polar co-solvents can accelerate the reaction by breaking up these aggregates. nucleos.com Additionally, catalytic amounts of potassium tert-butoxide can induce the isomerization of 1,3-diaryl-2-propynyl trimethylsilyl (B98337) ethers into the corresponding siloxyallenes under mild conditions. acs.org

Hydride Transfer Mechanisms in Transition Metal Catalysis

In many transition metal-catalyzed reactions, particularly transfer hydrogenations, this compound and other alkoxides play a crucial, indirect role in hydride transfer. scilit.comlibretexts.org The mechanism does not involve the alkoxide directly donating a hydride. Instead, it acts as a base to facilitate the formation of the active metal hydride catalyst. scilit.com

The general pathway involves the following steps:

Alkoxide Formation : The transition metal precursor reacts with an alcohol (often the solvent or a co-reagent), and the tert-butoxide base deprotonates the alcohol. This leads to the formation of a transition metal alkoxide complex.

β-Hydride Elimination : The newly formed metal alkoxide complex, if it has a hydrogen atom on the carbon beta to the oxygen, undergoes β-hydride elimination. cmu.eduyale.edu This is a key step where the β-hydrogen is transferred to the metal center, forming a metal hydride bond and releasing a carbonyl compound (an aldehyde or ketone). yale.edu

Catalytic Cycle : The resulting metal hydride is the active species that then transfers the hydride to the substrate (e.g., a ketone or imine) in the main catalytic cycle. scilit.comlibretexts.org

This mechanism is central to ruthenium-catalyzed transfer hydrogenation, where the base is essential for generating the active ruthenium hydride species from an alcohol donor. scilit.com The tert-butoxide facilitates the initial formation of the ruthenium alkoxide, which then undergoes β-elimination to produce the catalyst. scilit.com

Mechanistic Pathways of C-H Silylation Reactions

The direct C-H silylation of aromatic heterocycles with hydrosilanes, catalyzed by potassium tert-butoxide, is a significant transformation that has been the subject of extensive mechanistic study. cmu.edu Two primary, non-exclusive mechanistic pathways have been proposed: an ionic route and a radical chain mechanism. cmu.edu

Ionic Mechanism : This pathway involves the formation of a pentacoordinate silicon intermediate from the reaction of the hydrosilane with potassium tert-butoxide. cmu.edu This intermediate can act as a source of hydride, which deprotonates the heteroarene. The resulting heteroaryl carbanion then attacks the silicon center, leading to the silylated product and regenerating the catalyst. cmu.eduyale.edu This mechanism can proceed via discrete ions (K⁺ and tBuO⁻) or through a neutral pathway involving the tetrameric form of potassium tert-butoxide, [KOtBu]₄. cmu.eduyale.edu The unique efficacy of the potassium cation is attributed in part to its ability to stabilize key intermediates through cation-π interactions. cmu.edu

Radical Chain Mechanism : Experimental evidence, including radical clock and kinetic isotope effect experiments, also supports a radical chain mechanism. In this pathway, a trialkylsilyl radical is initially generated. This can occur either through the homolytic cleavage of a weakened Si-H bond in a hypercoordinated silicon species or via the reaction of the [KOtBu]₄ tetramer with trace amounts of oxygen. The silyl (B83357) radical then adds to the heterocycle, and a subsequent β-hydrogen scission forms the C-Si bond and releases a hydrogen atom, which propagates the chain. The reaction is often reversible, with the equilibrium driven towards the products by the formation and release of H₂ gas.

| Mechanistic Proposal | Key Intermediates | Supporting Evidence |

| Ionic Pathway | Pentacoordinate silicon species, heteroaryl carbanion | Ambient ionization mass spectrometry identified crucial ionic intermediates. Isotope labeling showed evolution of HD gas. cmu.edu |

| Radical Chain Pathway | Trialkylsilyl radical, radical adduct | Radical clock experiments, kinetic isotope effects, and EPR spectroscopy support the involvement of radical species. |

Advanced Research Applications in Organic Synthesis

Role as a Strong Non-Nucleophilic Base in Complex Chemical Transformations

The defining feature of 2-methylpropan-2-olate is its dual nature as a strong base with low nucleophilicity. The bulky tert-butyl group sterically shields the oxygen atom, impeding its ability to act as a nucleophile in substitution reactions, such as Williamson ether synthesis or SN2 reactions. google.comnbinno.com This characteristic is invaluable in chemical transformations that require the removal of a proton without the interference of unwanted nucleophilic side reactions. sarchemlabs.com

With a pKa of its conjugate acid (tert-butanol) around 17-19, this compound is capable of deprotonating a wide variety of weakly acidic C-H, N-H, and O-H bonds. google.com This makes it an essential tool for generating reactive intermediates like carbanions and enolates, which are fundamental to many synthetic routes. organic-chemistry.org Its high reactivity allows it to be effective in relatively mild conditions. sarchemlabs.com It is particularly useful in dehydrohalogenation reactions to form alkenes and alkynes, often favoring the formation of the less-substituted Hofmann product due to its steric bulk. google.com

| Property | Potassium tert-butoxide (KOtBu) | Sodium tert-butoxide (NaOtBu) |

|---|---|---|

| Formula | KOC(CH3)3 | NaOC(CH3)3 |

| Molar Mass | 112.21 g/mol | 96.10 g/mol |

| Appearance | White solid | White solid |

| Basicity (pKa of conjugate acid) | ~17 (in H2O) | ~19 |

| Key Characteristic | Strong, sterically hindered, non-nucleophilic base |

Catalytic Applications in Organic Synthesis

Beyond its stoichiometric use as a base, this compound and its alkali metal salts have emerged as powerful catalysts in a variety of organic reactions. This catalytic activity often provides an environmentally benign and cost-effective alternative to transition metal catalysts.

Potassium tert-butoxide is known to catalyze several crucial carbon-carbon bond-forming reactions. These reactions are fundamental to building the carbon skeletons of complex organic molecules. Examples include:

Michael Addition : The addition of a carbanion to an α,β-unsaturated carbonyl compound.

Claisen Condensation : A reaction between esters to form β-keto esters.

Wittig Reaction : The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.

In these reactions, KOtBu acts as the catalytic base to generate the necessary nucleophilic carbanion or enolate to initiate the bond-forming cascade.

A significant recent development is the use of sodium tert-butoxide as a universal activator for earth-abundant, first-row transition-metal pre-catalysts. nih.gov Bench-stable pre-catalysts of iron, cobalt, nickel, and manganese can be activated by NaOtBu, creating highly reactive, low-oxidation-state species in situ. sarchemlabs.comnih.gov This organometallic-free activation method avoids the need for sensitive and hazardous reagents like Grignard reagents or metal hydrides, representing a major step towards more practical and sustainable catalysis. sarchemlabs.comnih.gov This activation platform has been successfully applied to a range of important transformations, including hydrosilylation, hydroboration, hydrogenation, and cycloadditions. sarchemlabs.com

Synthesis of Complex Organic Molecules

The unique reactivity of this compound salts makes them indispensable in the total synthesis of complex molecules, particularly in the construction of heterocyclic ring systems which are common motifs in natural products and bioactive compounds.

| Molecule Class | Synthetic Role of this compound Salt | Significance |

|---|---|---|

| N-Heterobiaryls | Mediates transition-metal-free dimerization of heterocyclic N-oxides | Core structures in catalysis, materials science, and pharmaceuticals nih.govnih.gov |

| Dihydroquinazolinones | Promotes condensation of 2-aminobenzonitriles with aldehydes/ketones | Important nitrogen-containing heterocycles with pharmaceutical applications organic-chemistry.orgnih.gov |

| Benzofuroazepines | Catalyzes intramolecular anionic cyclization | Complex fused heterocyclic systems semanticscholar.org |

| Nitriles | Promotes one-pot synthesis from aldehydes | Key precursors for pharmaceuticals and agrochemicals bohrium.comias.ac.in |

Applications in Pharmaceutical and Agrochemical Synthesis

The salts of this compound are widely used as strong bases and intermediates in the industrial synthesis of pharmaceuticals and agrochemicals. nbinno.comatamanchemicals.comchemicalbook.com Their ability to facilitate complex condensation, rearrangement, and ring-opening reactions is crucial for building the intricate molecular architectures of Active Pharmaceutical Ingredients (APIs). nbinno.comatamanchemicals.com

In the agrochemical sector, these alkoxides function as vital catalysts and reagents in the production of pesticides. nbinno.com For instance, potassium tert-butoxide is used in the cyclization step for the synthesis of novel pyrethroid insecticides, which are highly effective and widely used crop protection agents. researchgate.net Additionally, the KOtBu-mediated synthesis of nitriles from readily available aldehydes provides a direct route to versatile intermediates, as the nitrile group is a common feature in many pharmaceutical and agrochemical compounds and can be easily converted to other functional groups. ias.ac.in

Utility in Materials Science and Polymer Chemistry

This compound, particularly in the form of its potassium salt (potassium tert-butoxide), serves as a significant reagent in materials science and polymer chemistry. Its primary role is as a strong base and an initiator in various polymerization reactions. sarchemlabs.comguidechem.com

One of its key applications is in elimination reactions, specifically through the E2 mechanism, to produce alkenes. sarchemlabs.com These alkenes, or olefins, are crucial monomers that serve as the building blocks for a wide range of polymers. sarchemlabs.com The compound's efficacy as a strong, non-nucleophilic base facilitates the dehydrohalogenation of alkyl halides, a common method for synthesizing these essential polymer precursors. chemicalbook.com

In addition to creating monomers, potassium tert-butoxide is directly employed as a catalyst or initiator in polymerization processes. guidechem.com It is particularly effective in initiating the anionic polymerization of certain monomers. guidechem.com For instance, it has been used as an initiator for the anionic polymerization of carbazolyl-substituted oxiranes. guidechem.com

Research has also explored its use in combination with other agents to control polymerization. A study on the anionic polymerization of ε-caprolactone found that using potassium tert-butoxide in conjunction with 18-crown-6 (B118740) ether improved control over the reaction. techscience.com This initiating system demonstrated high selectivity for ring-opening polymerization relative to transesterification, resulting in poly(ε-caprolactone) (PCL) with a higher molecular weight and a relatively narrow molecular weight distribution compared to using potassium tert-butoxide alone. techscience.com Furthermore, it catalyzes the addition of various carbonyl compounds to styrenes, a reaction valuable for polymer chemistry. organic-chemistry.orgcmu.edu

Table 1: Applications of this compound in Polymer Chemistry

| Application | Role of this compound (as Potassium tert-butoxide) | Monomer/Polymer Involved | Reference |

| Monomer Synthesis | Strong base for elimination reactions (E2) | Alkenes (Olefins) | sarchemlabs.com |

| Anionic Polymerization | Initiator | Carbazolyl-substituted oxiranes | guidechem.com |

| Ring-Opening Polymerization | Initiator (with 18-crown-6 ether) | ε-caprolactone | techscience.com |

| Addition Reactions | Catalyst | Styrenes | organic-chemistry.orgcmu.edu |

Reagent for Introducing tert-Butoxy (B1229062) Groups and Other Functionalizations

The utility of this compound as a reagent for introducing functional groups stems from its characteristics as a strong, non-nucleophilic base. chemicalbook.com The tert-butoxide anion possesses significant steric bulk due to the three methyl groups surrounding the central carbon. masterorganicchemistry.com This steric hindrance prevents it from readily participating in nucleophilic substitution reactions (like the SN2 reaction), where it would need to approach and attack an electrophilic carbon center. chemicalbook.commasterorganicchemistry.com

Instead of acting as a nucleophile, its primary function is to abstract protons (act as a base). sarchemlabs.com This property is exploited in a wide array of functionalization reactions. By deprotonating a substrate, it generates a reactive intermediate, such as a carbanion or an enolate, which can then undergo further reaction to introduce a new functional group. sarchemlabs.comsarchemlabs.com

A prominent example of its application is in the introduction of the tert-butoxycarbonyl (Boc) protecting group for amines. wikipedia.orgnih.gov The Boc group is a crucial functionalization in peptide synthesis and other areas of organic synthesis, protecting the amine functionality from unwanted reactions. nih.gov While di-tert-butyl dicarbonate (B1257347) is the direct source of the Boc group, a base is required to facilitate the reaction. wikipedia.orgnih.gov The non-nucleophilic nature of tert-butoxide makes it a suitable choice in contexts where a strong base is needed without the risk of competing nucleophilic side reactions. chemicalbook.com

Beyond protection chemistry, its role as a base facilitates numerous bond-forming reactions, effectively enabling the functionalization of organic molecules. It is employed in coupling, alkylation, arylation, and cyclization reactions, which are fundamental processes for building molecular complexity. rsc.orgnih.gov For example, it can mediate the direct arylation of C-H bonds in aromatic compounds with haloarenes, a significant method for creating carbon-carbon bonds without the need for transition metal catalysts. rsc.org

Table 2: Functionalization Reactions Facilitated by this compound

| Reaction Type | Role of this compound | Substrate Type | Resulting Functionalization | Reference |

| Deprotonation | Strong, non-nucleophilic base | Weakly acidic C-H, N-H, O-H bonds | Generation of carbanions, amides, alkoxides | sarchemlabs.comsarchemlabs.com |

| Elimination | Strong, non-nucleophilic base | Alkyl halides | Alkene formation | sarchemlabs.comwikipedia.org |

| Amine Protection | Base | Amines (with di-tert-butyl dicarbonate) | N-tert-butoxycarbonyl (Boc) group introduction | wikipedia.orgnih.gov |

| C-H Arylation | Base/Mediator | Aromatic compounds | Carbon-carbon bond formation | rsc.org |

Use in Synthesis of Specialty Chemical Intermediates

This compound, primarily as its potassium and sodium salts, is a versatile and widely used reagent for the synthesis of specialty chemical intermediates in the pharmaceutical, agrochemical, and fine chemical industries. sarchemlabs.comguidechem.com Its strong basicity is instrumental in catalyzing or promoting a variety of classic and modern organic reactions that build the backbones of complex molecules. guidechem.com

In the pharmaceutical sector, potassium tert-butoxide is used in the synthesis of active pharmaceutical ingredients (APIs). sarchemlabs.com Its ability to deprotonate weakly acidic compounds and initiate specific transformations with high precision is crucial in the multi-step synthesis of complex drugs, including antiviral and anticancer agents. sarchemlabs.com It serves as a key reagent in condensation reactions like the Darzens and Stobbe condensations, as well as in rearrangement reactions such as the Pinacol and Ramberg-Bäcklund rearrangements, all of which yield important intermediates for further synthetic elaboration. guidechem.com

Recent research highlights its utility in novel, efficient synthetic methods. For example, it promotes a transition-metal-free synthesis of dihydroquinazolinones from 2-aminobenzonitriles and aldehydes or ketones. organic-chemistry.org This method provides high yields at room temperature, offering a scalable and more environmentally friendly alternative for producing these pharmaceutically significant heterocyclic intermediates. organic-chemistry.org The reaction demonstrates broad substrate compatibility, though sterically hindered substrates can lead to slightly lower yields. organic-chemistry.org

Furthermore, it catalyzes the addition of carbonyl compounds like nitriles, ketones, and imines to styrenes, creating valuable intermediates for carbometalation reactions and polymer chemistry. organic-chemistry.orgcmu.edu This process is efficient, works under relatively mild conditions, and produces clean reaction mixtures with high yields of the desired addition products. organic-chemistry.org

Table 3: Synthesis of Specialty Intermediates using this compound

| Reaction | Role of this compound | Starting Materials | Intermediate/Product Class | Industry Application | Reference |

| Condensation Reactions | Strong Base / Condensing Agent | Aldehydes, Ketones, Esters | Epoxides (Darzens), Succinic acid derivatives (Stobbe) | Pharmaceutical, Fine Chemicals | guidechem.com |

| Michael Addition | Catalyst | α,β-Unsaturated carbonyls, Nucleophiles | 1,5-Dicarbonyl compounds | Organic Synthesis | guidechem.com |

| Dihydroquinazolinone Synthesis | Promoter | 2-Aminobenzonitriles, Aldehydes/Ketones | Dihydroquinazolinones | Medicinal Chemistry, Materials Science | organic-chemistry.org |

| Addition to Styrenes | Catalyst | Carbonyl compounds, Styrenes | Substituted nitriles, ketones, imines | Polymer Chemistry, Organic Synthesis | organic-chemistry.orgcmu.edu |

Structural Chemistry and Aggregation Phenomena of Metal 2 Methylpropan 2 Olates

Solid-State Structures and Polymorphism of Metal 2-Methylpropan-2-olates

In the solid state, metal 2-methylpropan-2-olates exhibit a remarkable diversity of structural motifs, largely dictated by the size and electronic properties of the metal cation. X-ray diffraction studies have been instrumental in revealing the complex architectures of these compounds. Common structural forms include oligomeric clusters held together by bridging alkoxide oxygen atoms.

For instance, heterobimetallic tert-butoxides involving alkali metals and tetravalent actinides (Thorium, Uranium) have been shown to form distinct structural motifs depending on the constituent metals. researchgate.netnih.gov One common arrangement is a cubane-type coordination core. researchgate.netnih.gov Another observed geometry resembles two face-shared bipyramids. researchgate.netnih.gov These arrangements highlight the tendency of metal tert-butoxides to form multinuclear species rather than simple monomeric structures. The steric bulk of the tert-butyl group is a key factor, preventing the formation of simple polymeric chains and instead favoring discrete, aggregated clusters.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can also be observed in metal carboxylates, a related class of compounds, though specific examples for metal 2-methylpropan-2-olates are less commonly detailed in general literature. researchgate.net The specific crystalline form adopted can be influenced by factors such as the solvent used for crystallization and the temperature.

Influence of Metal Cation Ionic Radii on Cluster Formation and Nuclearity

The ionic radius of the metal cation is a determining factor in the nuclearity (the number of metal atoms) and geometry of the resulting tert-butoxide cluster. A systematic relationship has been observed between the relative sizes of the metal ions in heterobimetallic alkoxides and the resulting structure.

In heterobimetallic actinide-alkali metal tert-butoxides, the structural outcome is governed by the ratio of the ionic radii of the two metals (e.g., ri(AnIV)/ri(MI)). researchgate.netnih.gov For example, complexes with the formula [AnM3(OtBu)7], which feature a cubane-type structure, are formed when this ratio is above 0.92. nih.gov Conversely, complexes with the formula [AnM2(OtBu)6], which adopt a geometry of two face-shared bipyramids, are formed when the ratio is below 0.87. nih.gov This demonstrates that a subtle change in the size of the alkali metal can lead to a complete switch in the structural framework of the complex.

This principle also applies more broadly in coordination chemistry, where larger metal ions tend to support higher coordination numbers and are more likely to be linked by multiple bridging ligands, favoring the formation of multinuclear clusters. rsc.org Smaller metal ions, in contrast, may favor mononuclear species or lower-dimensional structures. rsc.org

| Actinide (An) | Alkali Metal (M) | Ionic Radii Ratio (ri(AnIV)/ri(MI)) | Resulting Structural Type | Formula |

|---|---|---|---|---|

| Th | Li | > 0.92 | Cubane-type | [ThLi3(OtBu)7] |

| U | Li | > 0.92 | Cubane-type | [ULi3(OtBu)7] |

| Th | Na | > 0.92 | Cubane-type | [ThNa3(OtBu)7] |

| U | Na | < 0.87 | Face-shared Bipyramids | [UNa2(OtBu)6] |

| Th | K | < 0.87 | Face-shared Bipyramids | [ThK2(OtBu)6] |

| U | Cs | < 0.87 | Face-shared Bipyramids | [UCs2(OtBu)6] |

Coordination Environment and Ligand Interactions in Metal 2-Methylpropan-2-olates

The coordination environment in metal tert-butoxides is defined by the number of donor atoms bonded to the metal center (the coordination number) and the geometric arrangement of these atoms. openstax.org The tert-butoxide ligand is a monodentate ligand, meaning it binds to the metal through a single atom—the oxygen. openstax.org

The oxygen atom of the tert-butoxide acts as a hard Lewis base, readily donating its electron pairs to electron-poor, hard Lewis acidic metal centers, such as those of early transition metals, lanthanides, and actinides. openstax.org The bonds formed are typically strong coordinate covalent bonds. openstax.org The bulky tert-butyl groups play a crucial role in sterically shielding the metal center. This steric protection can stabilize otherwise reactive, low-coordinate metal centers. researchgate.net

Impact of Structural Features on Reactivity and Selectivity

The structural features of metal 2-methylpropan-2-olates, such as their state of aggregation and the coordination environment of the metal, have a direct impact on their chemical reactivity and selectivity. For many catalytic applications, the dissociation of large, less reactive clusters into smaller, more active species is a key step.

The choice of the metal cation is critical. For instance, potassium tert-butoxide is often a more active reagent in various organic transformations than its sodium or lithium counterparts. nih.gov This is attributed to the higher electropositivity and larger size of the potassium ion, which can influence the aggregation state and the basicity/nucleophilicity of the resulting alkoxide assembly. nih.gov

The steric bulk provided by the tert-butoxide ligands can also impart selectivity to reactions. By physically blocking certain approaches to the metal center, the ligands can direct incoming substrates to bind in a specific orientation, leading to high regioselectivity or stereoselectivity in catalytic transformations. researchgate.net Furthermore, the ability of metal tert-butoxides to act as bases, nucleophiles, or single-electron transfer agents is intimately linked to the electronic structure of the metal-oxygen core, which is a product of the specific aggregation and coordination environment. nih.govscilit.com

Advanced Spectroscopic and Analytical Techniques for 2 Methylpropan 2 Olates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying 2-methylpropan-2-olates, offering detailed information about molecular structure, dynamics, and reaction kinetics.

Deuterium (B1214612) labeling is a powerful tool used in conjunction with NMR spectroscopy to trace the path of atoms and elucidate reaction mechanisms. chem-station.comscispace.com In reactions involving 2-methylpropan-2-olate, replacing hydrogen atoms with deuterium (a heavier isotope of hydrogen) on the tert-butoxide itself or on other reactants allows researchers to follow the transfer of specific groups. Since deuterium is "silent" in typical ¹H NMR spectroscopy, the disappearance of a proton signal or the appearance of new signals can confirm the proposed mechanistic steps. openochem.org

For instance, studies on t-butyl-catalyzed deuterium exchange at unactivated positions on arene rings have utilized NMR to monitor the course of the reaction. nih.govresearchgate.net By observing the gradual exchange of specific protons for deuterium, researchers can infer the role of the t-butyl group in activating C-H bonds. researchgate.net This method has been instrumental in confirming mechanisms involving ipso attack, where the t-butyl group temporarily adds to the ring, activating a nearby proton for exchange with deuterium from a deuterated solvent like D₂O, before the t-butyl group is eliminated. nih.govresearchgate.net The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, further aids in identifying the rate-determining steps of a reaction. scispace.com

Key Findings from Deuterium Labeling Studies:

| Technique | Application | Finding | Significance |

|---|---|---|---|

| ¹H NMR with D₂O exchange | Studying t-butyl-catalyzed arene deuteration nih.govresearchgate.net | Observed fast exchange of the t-butyl group concurrent with slower exchange of the H1 proton. researchgate.net | Supports a mechanism of reversible t-butyl group addition/elimination that activates specific C-H bonds for deuteration. researchgate.net |

| Deuterium-labeled reagents | Elucidating catalytic cycles x-chemrx.com | Allows for the tracking of specific atoms or functional groups throughout a multi-step reaction sequence. | Provides direct evidence for proposed intermediates and transition states, confirming or refuting mechanistic hypotheses. |

In-situ, or real-time, NMR monitoring provides a direct window into a reacting system, allowing for the observation of reactants, intermediates, products, and catalysts as the reaction progresses. rsc.orgnih.gov This technique is particularly valuable for studying catalytic cycles where this compound acts as a base or catalyst. By acquiring NMR spectra at regular intervals without disturbing the reaction, kinetic data can be obtained, and transient species that might be missed by conventional analysis can be identified. rsc.org